3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives involves various chemical strategies aimed at enhancing their pharmacological properties. For instance, derivatives have been synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity, with structural modifications leading to potent antagonistic activities (Kawakita et al., 1992). Enantioselective synthesis methods have also been developed to obtain 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides with different substituents, showcasing the versatility in synthetic approaches (Breznik et al., 1998).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives often influences their biological activity and physical properties. Studies have shown that certain structural features, such as the presence of substituents at specific positions, can significantly affect their pharmacological profiles. For example, derivatives bearing a 1-azabicyclo[2.2.2]oct-3-yl moiety exhibited more potent antagonistic activity, highlighting the importance of molecular structure in their functional efficacy (Kawakita et al., 1992).
Chemical Reactions and Properties
The chemical reactions involving 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives are crucial for their synthesis and functional modification. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors, leading to the formation of the desired benzoxazine derivatives with significant stereoselectivity (Gabriele et al., 2006). These reactions are fundamental in developing compounds with desired properties and activities.
Physical Properties Analysis
The physical properties of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Research on novel benzoxazine monomers derived from furfurylamine, for instance, includes analyses of crystal structure and photophysical properties, providing insights into their suitability for functional polymers and optoelectronic materials applications (Wattanathana et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for chemical modifications, play a crucial role in the utility of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide derivatives. Investigations into their reactions with primary amines or the conditions under which they undergo hydrolysis or cyclization are crucial for expanding their applications beyond the pharmaceutical domain (Masuoka et al., 1986).
Scientific Research Applications
Pesticidal and Antifungal Applications
- Scientific Field : Agriculture and Pharmacology .
- Summary of Application : Aryl-fused 1,4-oxazine derivatives have been studied due to their pesticidal, especially antifeedant and antifungal activities .
- Methods of Application : The available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold .
- Results or Outcomes : These promising biological properties have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives .
Anticancer Applications
- Scientific Field : Medicinal Chemistry and Oncology .
- Summary of Application : A synthetic pathway to a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold was developed and a series of compounds based on the scaffold were synthesized as potential anticancer agents .
- Methods of Application : The 4-aryl-substituted compounds were prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and various 1,4-benzoxazines, which in turn were generated from a cascade hydrogenation and reductive amination one-pot reaction .
- Results or Outcomes : These analogues exhibited moderate to good potency against various cancer cell lines. Structure–activity relationship analysis indicated that the inclusion of hydroxyl groups on ring A and ring B was beneficial to biological activity, while having a para-amino group on ring C significantly enhanced potency .
Anti-HIV Applications
- Scientific Field : Virology and Pharmacology .
- Summary of Application : Some derivatives of 3,4-dihydro-2H-1,4-benzoxazines have shown promising anti-HIV activity .
- Results or Outcomes : While the specific outcomes are not detailed, the broad biological activity of these compounds suggests potential effectiveness against HIV .
Antioxidant Applications
- Scientific Field : Biochemistry and Pharmacology .
- Summary of Application : 2,3-Dihydrobenzoxathiine derivatives, which are related to 3,4-dihydro-2H-1,4-benzoxazines, have been used as antioxidants .
- Results or Outcomes : While the specific outcomes are not detailed, the use of these compounds as antioxidants suggests they may have potential in mitigating oxidative stress .
Antibacterial Applications
- Scientific Field : Microbiology and Pharmacology .
- Summary of Application : Some derivatives of 3,4-dihydro-2H-1,4-benzoxazines have shown promising antibacterial activity .
- Results or Outcomes : While the specific outcomes are not detailed, the broad biological activity of these compounds suggests potential effectiveness against bacterial infections .
Anti-Inflammatory Applications
- Scientific Field : Immunology and Pharmacology .
- Summary of Application : Some derivatives of 3,4-dihydro-2H-1,4-benzoxazines have shown promising anti-inflammatory activity .
- Results or Outcomes : While the specific outcomes are not detailed, the broad biological activity of these compounds suggests potential effectiveness in reducing inflammation .
Future Directions
The future directions for the study and application of “3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide” and its derivatives could involve further exploration of their synthesis, properties, and potential biological activities. The development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo and 2,3-dioxo derivatives could be a promising area of research .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMCIPVAQHTOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929156 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide | |
CAS RN |
13582-93-9 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13582-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,4-Benzoxazine-2-carboxamide, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013582939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50929156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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